5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(quinolin-8-yl)benzenesulfonamide
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Description
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(quinolin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(quinolin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Research has highlighted the role of quinol derivatives in inducing apoptosis and inhibiting tumor growth across various cancer cell lines. The mechanisms involve modulation by glutathione, suggesting an antioxidative stress response element in the cytotoxicity of these compounds. For instance, novel heteroaromatic quinols have shown in vitro antiproliferative activity against colon, renal, and breast carcinoma cell lines, as well as in vivo antitumor activity in xenografts of the same cancers. These studies emphasize the compounds' ability to induce apoptosis, demonstrated by caspase 3 and PARP cleavage, and highlight the critical role of glutathione in modulating this effect (Eng-Hui Chew et al., 2006).
Enzyme Inhibition
The compound and its derivatives have been evaluated for inhibitory activity against various enzymes, potentially offering therapeutic benefits. For example, novel sulfonamide derivatives have demonstrated potent inhibition against carbonic anhydrase II and VII, enzymes involved in many physiological and pathological processes (C. Altug et al., 2017).
Synthesis of New Pharmaceutical Compounds
The synthesis and pharmacological evaluation of new derivatives have shown a wide range of potential applications, including anticancer, antioxidant, and antimicrobial activities. These compounds have been tested against various cell lines, demonstrating from high to moderate activity, which illustrates the potential of quinol derivatives in the development of new therapeutic agents (M. Abdelgawad et al., 2016).
properties
IUPAC Name |
2-methoxy-N-quinolin-8-yl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-28-16-8-7-14(22-18(23)9-11-29(22,24)25)12-17(16)30(26,27)21-15-6-2-4-13-5-3-10-20-19(13)15/h2-8,10,12,21H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESFBTDQLUGQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.